1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dichlorophenyl group, a methyl-isoxazole ring, and a methoxy-phenyl-piperazine moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the dichlorophenyl group, and the coupling with the methoxy-phenyl-piperazine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common reagents used in these reactions include dichlorobenzene, methyl isoxazole, and methoxy-phenyl-piperazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. It could be used as a probe to study biochemical pathways and mechanisms.
Medicine
In medicine, the compound may have potential therapeutic applications. Researchers may explore its efficacy and safety as a drug candidate for treating various diseases and conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and piperazine-containing molecules. Examples include:
- [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-methanone
- [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-[4-(2-ethyl-phenyl)-piperazin-1-yl]-methanone
Uniqueness
The uniqueness of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21Cl2N3O3 |
---|---|
Molecular Weight |
446.3g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-14-19(21(25-30-14)20-15(23)6-5-7-16(20)24)22(28)27-12-10-26(11-13-27)17-8-3-4-9-18(17)29-2/h3-9H,10-13H2,1-2H3 |
InChI Key |
LRQNNDAPQSDOCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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